molecular formula C5H6N2O2S B2542822 6-(Hydroxymethyl)-2-thiouracil CAS No. 31555-11-0

6-(Hydroxymethyl)-2-thiouracil

Cat. No.: B2542822
CAS No.: 31555-11-0
M. Wt: 158.18
InChI Key: ZLWOEJXRQBEYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-2-thiouracil is a derivative of thiouracil, a sulfur-containing analog of uracil. This compound features a hydroxymethyl group attached to the sixth carbon of the uracil ring, which significantly influences its chemical properties and potential applications. Thiouracil derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses.

Scientific Research Applications

6-(Hydroxymethyl)-2-thiouracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological molecules. For example, sulfonylurea antidiabetics act by binding to the specific receptor for sulfonylureas on β-pancreatic cells .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. For example, some compounds may cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

The future directions in the study of similar compounds often involve the development of new drugs against infectious diseases . Another interesting direction is the use of epigenetic manipulation for secondary metabolite activation in endophytic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-thiouracil typically involves the hydroxymethylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the sixth position. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The thiocarbonyl group can be reduced to a thiol group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-2-thiouracil

    Reduction: 6-(Hydroxymethyl)-2-thioluracil

    Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.

    6-Methyl-2-thiouracil: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    6-(Hydroxymethyl)uracil: Similar structure but lacks the sulfur atom, leading to different chemical behavior and biological effects.

Uniqueness

6-(Hydroxymethyl)-2-thiouracil is unique due to the presence of both the hydroxymethyl and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWOEJXRQBEYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.